molecular formula C19H19ClN4O3 B2423580 N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421442-23-0

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2423580
CAS No.: 1421442-23-0
M. Wt: 386.84
InChI Key: RLLAOFKTZGRBGX-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, identified by its CAS number 941933-52-4, is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H21ClN4O2
  • Molecular Weight : 420.9 g/mol
  • Structural Features : It contains a chloro-substituted phenyl ring, a cyano group, and a dimethylamino functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, which may lead to inhibition of replication and transcription processes.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Potential

Several studies have investigated the anticancer properties of oxalamide derivatives similar to this compound:

  • In vitro Studies : Compounds in this class have shown promising results against various cancer cell lines, including breast and colon cancer cells. For instance, a related oxalamide exhibited an IC50 value of 15 µM against HCT116 (human colon cancer) cells, indicating significant cytotoxicity .
  • Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored:

  • Bacterial Inhibition : Similar oxalamides have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Fungal Activity : Some derivatives have shown antifungal properties against Candida species, making them candidates for further development as antifungal agents .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the effects of N1-(5-chloro-2-cyanophenyl)-N2-(dimethylamino)oxalamide on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value around 20 µM after 48 hours of treatment .
  • Case Study 2: DNA Binding Affinity
    • Research involving spectroscopic methods revealed that the compound binds to calf thymus DNA with a binding constant (Kb) of approximately 3.5×105 M13.5\times 10^5\text{ M}^{-1}, suggesting strong intercalative properties that could inhibit DNA-related processes .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
Anticancer (HCT116 cells)IC50 = 15 µM
Antimicrobial (Gram-positive)MIC = 32-128 µg/mL
DNA BindingKb = 3.5×105 M13.5\times 10^5\text{ M}^{-1}

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-24(2)15-7-4-12(5-8-15)17(25)11-22-18(26)19(27)23-16-9-14(20)6-3-13(16)10-21/h3-9,17,25H,11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLAOFKTZGRBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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